Cas no 86123-10-6 (Fmoc-D-Phe-OH)

Fmoc-D-Phe-OH structure
Fmoc-D-Phe-OH structure
商品名:Fmoc-D-Phe-OH
CAS番号:86123-10-6
MF:C24H21NO4
メガワット:387.427846670151
MDL:MFCD00062955
CID:60949
PubChem ID:87559393

Fmoc-D-Phe-OH 化学的及び物理的性質

名前と識別子

    • Fmoc-D-Phenylalanine
    • FMOC-D-Phenylalanine-OH
    • Fmoc-D-Phe-OH
    • N-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine
    • Fmoc-D-Phc-OH
    • NALPHA-9-Fluorenylmethoxycarbonyl-D-phenylalanine
    • FmocAV21690
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-3-phenylpropanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
    • 9-FLUORENYLMETHOXYCARBONYL-D-PHENYLALANINE
    • Fmoc-D-Phe
    • FMoc-D-Phe-OH FMoc-D-Phenylalanine
    • Fmoc-D-Phe-OPfp
    • N-Fmoc-D-phenylalanine
    • D-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • Fmoc-(R)-beta-phenylalanine
    • Fmoc-D-beta-phenylalanine
    • Fmoc-DPhe-OH
    • D-Fmoc-Phenylalanine
    • PubChem10030
    • Fmoc--cyclohexyl-D-Ala-OH
    • KSC496O5B
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine (ACI)
    • (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
    • (2R)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-phenylpropanoic acid
    • (R)-3-Phenyl-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]propionic acid
    • (R)-N-Fmoc-phenylalanine
    • 223: PN: US20070042401 PAGE: 29 claimed protein
    • 3: PN: WO2022213118 TABLE: 12 claimed sequence
    • 914: PN: WO2006135786 PAGE: 59 claimed protein
    • M03371
    • AKOS015837405
    • DCSD 002855 (1)
    • BDBM50121969
    • (r)-3-phenyl-2-(9h-fluoren-9-ylmethoxycarbonylamino)-propionic acid
    • Z1723944681
    • Fmoc-D-Phe-OH, >=98.0%
    • N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-PHENYLALANINE
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]phenylalanine
    • 86123-10-6
    • AU-004/43510613
    • S98AJ2BS3A
    • EN300-649822
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanine
    • (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID
    • CHEMBL348015
    • F0605
    • (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-phenylpropanoic acid
    • SCHEMBL118169
    • AC-24163
    • F11068
    • J-300208
    • HY-W011026
    • MFCD00062955
    • DS-1654
    • CS-W011742
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
    • MDL: MFCD00062955
    • インチ: 1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
    • InChIKey: SJVFAHZPLIXNDH-JOCHJYFZSA-N
    • ほほえんだ: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@@H](C(=O)O)CC1C=CC=CC=1
    • BRN: 4767931

計算された属性

  • せいみつぶんしりょう: 387.147058g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.6
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 387.147058g/mol
  • 単一同位体質量: 387.147058g/mol
  • 水素結合トポロジー分子極性表面積: 75.6Ų
  • 重原子数: 29
  • 複雑さ: 551
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.2760
  • ゆうかいてん: 182.0 to 187.0 deg-C
  • ふってん: 620.1℃ at 760 mmHg
  • フラッシュポイント: 328.8±30.1 °C
  • 屈折率: 38 ° (C=1, DMF)
  • PSA: 75.63000
  • LogP: 4.61190
  • ようかいせい: 未確定
  • ひせんこうど: +36 ~ +40° (c=1, DMF)

Fmoc-D-Phe-OH セキュリティ情報

Fmoc-D-Phe-OH 税関データ

  • 税関コード:29242990

Fmoc-D-Phe-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
103175-5G
Fmoc-D-phenylalanine, 98%, powder
86123-10-6 98%
5G
¥ 139 2022-04-25
Enamine
EN300-649822-0.5g
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
86123-10-6 95%
0.5g
$21.0 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F68770-5g
Fmoc-D-Phe-OH
86123-10-6 98%
5g
¥28.0 2022-04-28
TRC
F657575-10000mg
N-Fmoc-D-phenylalanine
86123-10-6
10g
$150.00 2023-05-18
eNovation Chemicals LLC
D604287-100g
Fmoc-D-phenylalanine
86123-10-6 98%
100g
$518 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYL049-100G
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenyl-propanoic acid
86123-10-6 97%
100g
¥ 349.00 2023-04-13
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0688569435- 100g
Fmoc-D-Phe-OH
86123-10-6 98%(HPLC)
100g
¥ 643.5 2021-05-18
BAI LING WEI Technology Co., Ltd.
103175-1G
Fmoc-D-phenylalanine, 98%, powder
86123-10-6 98%
1G
¥ 60 2022-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0605-25g
Fmoc-D-Phe-OH
86123-10-6 98.0%(LC)
25g
¥790.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F027R-100g
Fmoc-D-Phe-OH
86123-10-6 98%
100g
¥404.0 2022-05-30

Fmoc-D-Phe-OH 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ,  Water
リファレンス
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid ;  pH 2
リファレンス
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
2.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
リファレンス
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Structure-Based Design of Pseudopeptidic Inhibitors for SIRT1 and SIRT2
Huhtiniemi, Tero; et al, Journal of Medicinal Chemistry, 2011, 54(19), 6456-6468

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Titanium tetrachloride Solvents: Acetonitrile ;  overnight, rt
2.1 Reagents: 4-Acetamidobenzenesulfonyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  10 min, 0 °C; 3 h, 35 °C
3.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
4.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
4.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
5.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
リファレンス
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane
リファレンス
Application of metal-free triazole formation in the synthesis of cyclic RGD-DTPA conjugates
van Berkel, Sander S.; et al, ChemBioChem, 2008, 9(11), 1805-1815

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 5 min, 0 °C; 7 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site
Melnikov, Sergey V.; et al, Nucleic Acids Research, 2019, 47(4), 2089-2100

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
2.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
リファレンス
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Total synthesis and stereochemical assignment of sunshinamide and its anticancer activity
Mondal, Joyanta; et al, Organic Letters, 2020, 22(3), 1188-1192

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 -
リファレンス
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
リファレンス
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
リファレンス
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Synergistic effects on enantioselectivity of zwitterionic chiral stationary phases for separations of chiral acids, bases, and amino acids by HPLC
Hoffmann, Christian V.; et al, Analytical Chemistry (Washington, 2008, 80(22), 8780-8789

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
リファレンス
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
リファレンス
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
2.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
3.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
リファレンス
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
2.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
リファレンス
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
リファレンス
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: 4-Acetamidobenzenesulfonyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  10 min, 0 °C; 3 h, 35 °C
2.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
3.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
3.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
4.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
リファレンス
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Fmoc-D-Phe-OH Raw materials

Fmoc-D-Phe-OH Preparation Products

Fmoc-D-Phe-OH サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:86123-10-6)Fmoc-D-Phenylalanine
注文番号:25956642
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:14
価格 ($):discuss personally

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